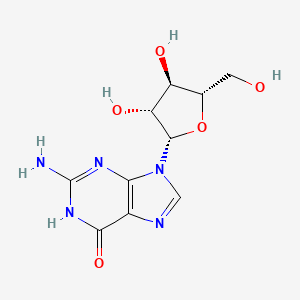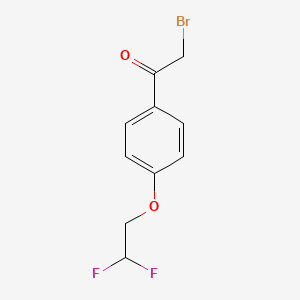
4-(2,2-Difluoroethoxy)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H9BrF2O2 It is characterized by the presence of a phenacyl bromide moiety substituted with a difluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)phenacyl bromide typically involves the reaction of 4-hydroxyphenacyl bromide with 2,2-difluoroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the difluoroethoxy group. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2-Difluoroethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenacyl group can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethoxy)phenacyl bromide involves its reactivity towards nucleophiles. The bromide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic sites.
Comparación Con Compuestos Similares
Phenacyl Bromide: Lacks the difluoroethoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Fluorophenacyl Bromide: Contains a single fluorine atom, resulting in different electronic properties and reactivity.
2,4-Difluorophenacyl Bromide:
Uniqueness: 4-(2,2-Difluoroethoxy)phenacyl bromide is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other phenacyl bromides may not be as effective.
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
2-bromo-1-[4-(2,2-difluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-9(14)7-1-3-8(4-2-7)15-6-10(12)13/h1-4,10H,5-6H2 |
Clave InChI |
MCKCUYKMSYJDMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CBr)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


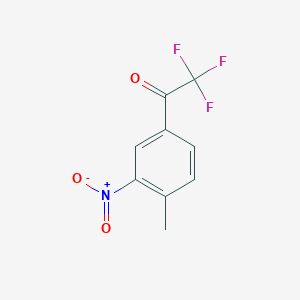
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
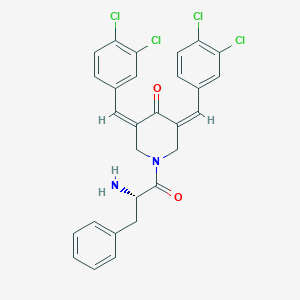

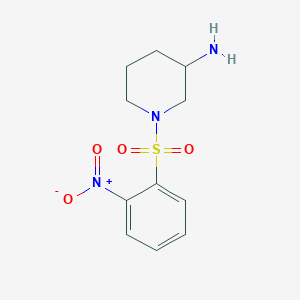
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
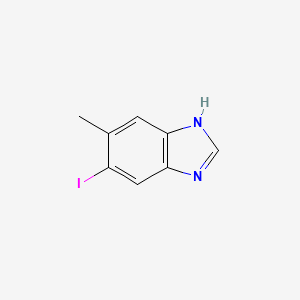

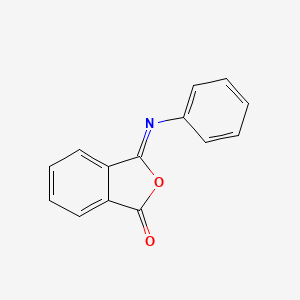
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
